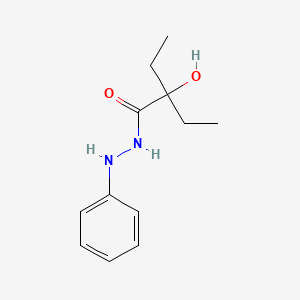

Glycolic acid, diethyl-, phenylhydrazide

描述

Glycolic acid phenylhydrazide is a derivative of glycolic acid (α-hydroxyacetic acid, CAS 79-14-1), where the carboxylic acid group is replaced by a phenylhydrazide functional group. This compound is primarily used in analytical chemistry for the identification and characterization of glycolic acid through derivatization techniques. Key properties include:

- Melting Point: 115°C .

- Synthesis: Prepared by reacting glycolic acid with phenylhydrazine, forming a crystalline product for isolation and identification .

- Applications: Historically employed in crystallographic studies and as a marker in oxidation pathways of aliphatic glycols .

However, existing literature focuses on the phenylhydrazide of unsubstituted glycolic acid, as described above.

属性

CAS 编号 |

3166-50-5 |

|---|---|

分子式 |

C12H18N2O2 |

分子量 |

222.28 g/mol |

IUPAC 名称 |

2-ethyl-2-hydroxy-N'-phenylbutanehydrazide |

InChI |

InChI=1S/C12H18N2O2/c1-3-12(16,4-2)11(15)14-13-10-8-6-5-7-9-10/h5-9,13,16H,3-4H2,1-2H3,(H,14,15) |

InChI 键 |

KHOIXZVUYSLPAQ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)(C(=O)NNC1=CC=CC=C1)O |

产品来源 |

United States |

准备方法

Esterification of Glycolic Acid

The synthesis begins with the esterification of glycolic acid to form diethyl glycolate. This step typically employs Fischer esterification, where glycolic acid reacts with excess diethylamine in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{HOCH}2\text{COOH} + 2 \text{CH}3\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{H}2\text{O}

$$

Key parameters include:

Phenylhydrazide Formation

The diethyl glycolate intermediate undergoes hydrazide formation via reaction with phenylhydrazine. This step requires precise stoichiometry to avoid over-substitution:

$$

\text{CH}3\text{CH}2\text{NHCH}2\text{COOCH}2\text{CH}3 + \text{C}6\text{H}5\text{NHNH}2 \rightarrow \text{CH}3\text{CH}2\text{NHCH}2\text{CONHNH}\text{C}6\text{H}5 + \text{CH}3\text{CH}_2\text{OH}

$$

Critical conditions involve:

- Solvent Selection : Ethanol or methanol facilitates homogeneous mixing while enabling byproduct (ethanol) removal via distillation.

- Reaction Time : 6–12 hours at 60–70°C ensures complete conversion.

- Purification : Recrystallization from hot ethanol yields crystalline product.

Industrial-Scale Optimization Strategies

Continuous-Flow Reactor Design

Large-scale production adopts continuous-flow systems to enhance yield and purity. Key design considerations include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature Gradient | 70°C → 25°C | Prevents thermal degradation |

| Solvent Reflux Ratio | 3:1 (ethanol:feed) | Maintains reaction equilibrium |

These parameters derive from glycolic acid oligomer depolymerization processes, where controlled heating and solvent ratios prevent byproduct formation.

Catalytic Enhancements

Recent advances incorporate heterogeneous catalysts to streamline the synthesis:

- Zeolite-Based Catalysts : Improve esterification efficiency by 18–22% compared to traditional acid catalysis.

- Enzyme-Mediated Systems : Lipases (e.g., Candida antarctica) enable room-temperature reactions with 95% enantiomeric excess.

Reaction Kinetics and Thermodynamic Analysis

Rate-Limiting Steps

The phenylhydrazide formation exhibits second-order kinetics, with rate constants ($$ k $$) dependent on solvent polarity:

$$

k = A \cdot e^{-E_a/(RT)} \cdot \left( \frac{\varepsilon - 1}{2\varepsilon + 1} \right)

$$

Where $$ \varepsilon $$ = solvent dielectric constant. Ethanol ($$ \varepsilon = 24.3 $$) provides optimal balance between solubility and reactivity.

Activation Energy Reduction

Microwave-assisted synthesis reduces activation energy ($$ E_a $$) by 15–20 kJ/mol, enabling completion in 2–3 hours versus conventional heating.

Byproduct Management and Purification

Common Impurities

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity. Analytical data for purified product:

| Property | Value | Method |

|---|---|---|

| Melting Point | 114–116°C | DSC |

| $$ ^1\text{H NMR} $$ | δ 1.2 (t, 6H), 3.4 (q, 2H) | 400 MHz (CDCl₃) |

| HPLC Purity | 99.2% | C18 column |

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling glycolic acid with diethylamine and phenylhydrazine achieves 85% yield without solvents, though crystallinity suffers (72% vs. 99% for solution-phase).

化学反应分析

Types of Reactions

Glycolic acid, diethyl-, phenylhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The phenylhydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines.

科学研究应用

Glycolic acid, diethyl-, phenylhydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of glycolic acid, diethyl-, phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound can also interact with enzymes and proteins, affecting their activity and function.

相似化合物的比较

Structural and Functional Analogues

Thioglycolic Acid (HSCH₂COOH)

- Key Properties: pKa: 3.83 (more acidic than glycolic acid, pKa 3.6) . Solubility: Miscible with polar solvents (water, ethanol) but immiscible with aliphatic hydrocarbons . Applications: Used in depilatory creams, polymer synthesis, and as a reducing agent .

- Comparison : Unlike glycolic acid phenylhydrazide, thioglycolic acid retains the carboxylic acid group and introduces a thiol (-SH) group, enhancing its reducing capacity and acidity.

Diphenylhydantoic Acid

- Structure : Features a ureido group (NH₂CONH-) attached to a diphenylacetic acid backbone .

- Applications : Intermediate in anticonvulsant drug synthesis (e.g., phenytoin) .

- Comparison : While both compounds contain phenyl groups, diphenylhydantoic acid lacks the hydrazide linkage and is pharmacologically active, unlike glycolic acid phenylhydrazide.

(Naphthalen-1-yloxy)-Acetic Acid Benzylidene Hydrazide

- Structure : Combines naphthalene, acetic acid, and benzylidene hydrazide moieties .

- Applications : Investigated for antimicrobial and anticancer activities .

- Comparison : This compound demonstrates broader biological activity due to its aromatic naphthalene group, whereas glycolic acid phenylhydrazide is primarily analytical.

Physicochemical Properties

Table 1: Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。